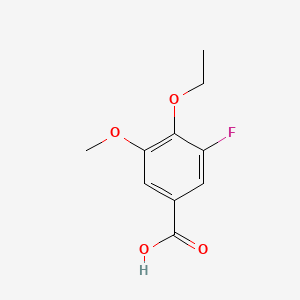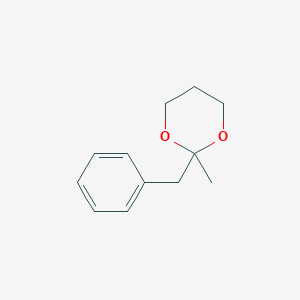
2-Benzyl-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a benzyl group and a methyl group at the 2-position makes this compound unique. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-methyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal from the corresponding carbonyl compound. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and N-bromosuccinimide (NBS) can enhance the yield and selectivity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium and Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-Benzyl-2-methyl-1,3-dioxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-methyl-1,3-dioxane involves the formation of cyclic acetals or ketals through a stepwise process. Initially, a hemiacetal is formed, followed by proton exchange and the formation of oxocarbenium ions. The oxocarbenium ion then reacts with the nearest hydroxyl group to form the final product . This mechanism is commonly used in carbohydrate chemistry for the protection of hydroxyl groups .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms at the 1 and 4 positions.
2-Benzyl-2-methyl-1,3-dioxolane: A closely related compound with a similar structure but different ring size.
Uniqueness: 2-Benzyl-2-methyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to form stable cyclic acetals makes it valuable in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
6413-86-1 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-benzyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
UMYTWWPNSWDCHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


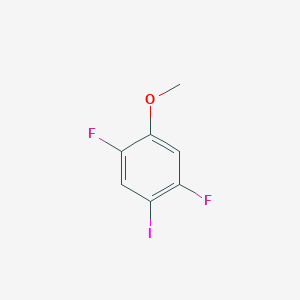
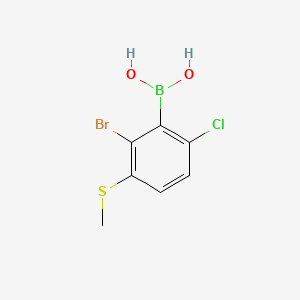


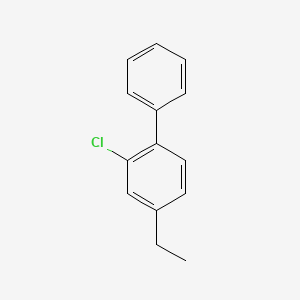

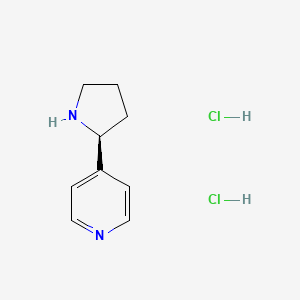
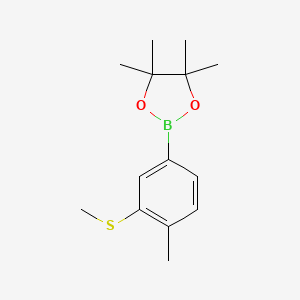
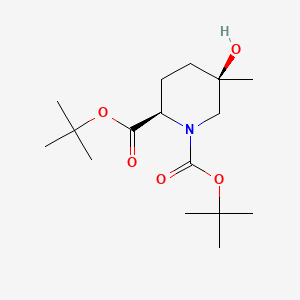
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)

